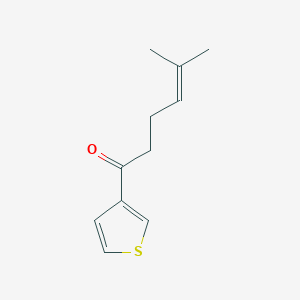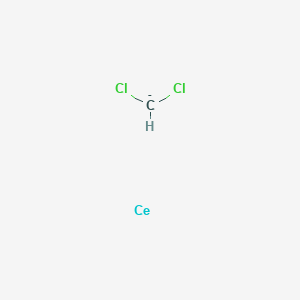
Cerium;dichloromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium;dichloromethane is a compound that combines cerium, a rare earth metal, with dichloromethane, a volatile organic compound. Cerium is known for its catalytic properties and is widely used in various industrial applications. Dichloromethane, also known as methylene chloride, is a solvent commonly used in chemical processes. The combination of these two compounds results in a material with unique properties that can be utilized in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cerium;dichloromethane typically involves the synthesis of cerium oxide (CeO2) followed by its interaction with dichloromethane. One common method is the hydrothermal synthesis of cerium oxide, where cerium salts are reacted with a base under high temperature and pressure conditions to form CeO2 nanoparticles . These nanoparticles can then be dispersed in dichloromethane to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrothermal synthesis of cerium oxide followed by its dispersion in dichloromethane. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as sol-gel and coprecipitation methods can also be employed to enhance the properties of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cerium;dichloromethane undergoes various chemical reactions, including:
Reduction: Cerium can also participate in reduction reactions, where it acts as a reducing agent to facilitate the conversion of other compounds.
Substitution: Dichloromethane can undergo substitution reactions, where one or both of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen and hydrogen peroxide, and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal performance.
Major Products Formed
The major products formed from the oxidation of dichloromethane include carbon dioxide and hydrochloric acid. In reduction reactions, the products depend on the specific reactants involved, but can include various reduced organic compounds .
Wissenschaftliche Forschungsanwendungen
Cerium;dichloromethane has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Explored for its potential use in medical imaging and as a component in drug delivery systems.
Wirkmechanismus
The mechanism by which cerium;dichloromethane exerts its effects involves the catalytic properties of cerium oxide. Cerium oxide can facilitate the transfer of oxygen atoms, enabling the oxidation of various organic compounds. The presence of dichloromethane enhances the solubility and dispersion of cerium oxide, improving its catalytic performance. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that drive the chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Cerium;dichloromethane can be compared with other similar compounds, such as:
Dichloromethane: As a solvent, dichloromethane is widely used in chemical processes, but its combination with cerium oxide provides additional catalytic properties.
Other rare earth metal oxides: Compounds such as lanthanum oxide and praseodymium oxide have similar catalytic properties, but cerium oxide is often preferred due to its higher oxygen storage capacity and redox properties.
Eigenschaften
CAS-Nummer |
94616-84-9 |
|---|---|
Molekularformel |
CHCeCl2- |
Molekulargewicht |
224.04 g/mol |
IUPAC-Name |
cerium;dichloromethane |
InChI |
InChI=1S/CHCl2.Ce/c2-1-3;/h1H;/q-1; |
InChI-Schlüssel |
MRSYCAJRDBGIPB-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](Cl)Cl.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



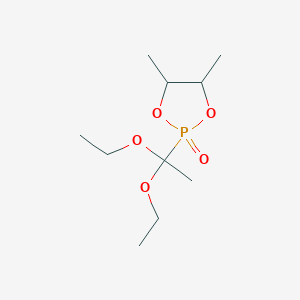
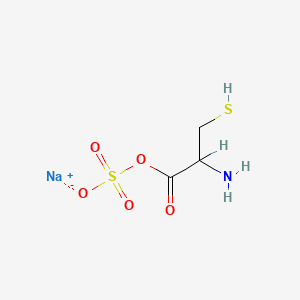
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
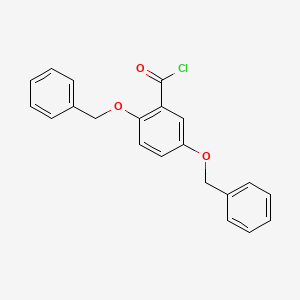
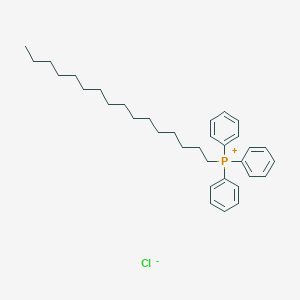

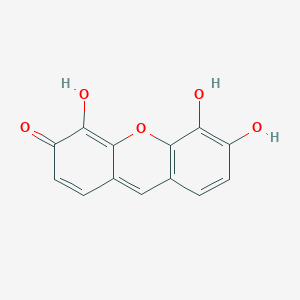
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)

![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
